molecular formula C15H12ClNO B605561 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine CAS No. 80306-38-3

7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine

Cat. No.: B605561
CAS No.: 80306-38-3
M. Wt: 257.71 g/mol
InChI Key: MVOZLTFXYGHZPM-UHFFFAOYSA-N
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Description

Scientific Research Applications

AR7 has a wide range of scientific research applications, including:

    Chemistry: AR7 is used as a tool to study the mechanisms of retinoic acid receptor alpha antagonism and chaperone-mediated autophagy.

    Biology: It is employed in cellular studies to investigate the role of chaperone-mediated autophagy in cellular quality control and stress response.

    Medicine: AR7 has potential therapeutic applications in treating diseases related to autophagy dysfunction, such as neurodegenerative diseases and certain cancers.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Future Directions

Oxazine derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis and characterization of more oxazine derivatives, as well as their potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AR7 involves the preparation of a retinoic acid derivative. The process typically includes the following steps:

    Formation of the Core Structure: The core structure of AR7 is synthesized through a series of organic reactions, including condensation and cyclization reactions.

    Functional Group Modifications: Specific functional groups are introduced to the core structure to achieve the desired chemical properties. This may involve halogenation, nitration, or other substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: Industrial production of AR7 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Key considerations include:

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Catalysts: Using appropriate catalysts to enhance reaction rates.

    Purification: Implementing large-scale purification methods such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: AR7 undergoes various chemical reactions, including:

    Oxidation: AR7 can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups on AR7, potentially changing its interaction with biological targets.

    Substitution: AR7 can undergo substitution reactions where specific atoms or groups are replaced by others, leading to derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of AR7, while substitution reactions can produce various derivatives with altered functional groups.

Comparison with Similar Compounds

    Tarenflurbil: An inverse agonist of the retinoic acid receptor.

    Acitretin: A retinoid used in the treatment of psoriasis.

    Adapalene: A dual retinoic acid receptor and retinoid X receptor agonist used in dermatology.

Uniqueness of AR7: AR7 is unique in its ability to specifically activate chaperone-mediated autophagy without affecting macroautophagy. This selective activation makes it a valuable tool for studying the role of chaperone-mediated autophagy in cellular processes and for developing potential therapeutic applications .

Properties

IUPAC Name

7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOZLTFXYGHZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80306-38-3
Record name 80306-38-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.